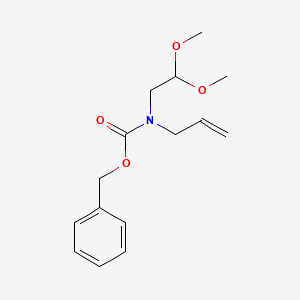
Benzyl allyl(2,2-dimethoxyethyl)carbamate
Overview
Description
“Benzyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C15H21NO4 . Its molecular weight is 279.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4/c1-4-10-16 (11-14 (18-2)19-3)15 (17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 .Scientific Research Applications
Carbamates in Scientific Research
Carbamates are a class of compounds that have a wide range of applications in scientific research . They are used as synthetic intermediates, protecting groups in synthesis, and have activating-stabilizing abilities .
Synthetic Intermediates
Carbamates are often used as synthetic intermediates in various chemical reactions . They can undergo a variety of reactions, including alpha-metallation, beta-metallation, and others .
Protecting Groups in Synthesis
In organic synthesis, carbamates are commonly used as protecting groups . They can protect functional groups from unwanted reactions during a synthesis process .
Activating-Stabilizing Abilities
The carbamate group has the ability to activate and stabilize other groups in a molecule . This can be useful in various chemical reactions .
Protecting Groups for Amines
Carbamates are often used as protecting groups for amines in organic chemistry . They can protect functional groups from unwanted reactions during a synthesis process . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .
Peptide Synthesis
Carbamates are essential for the synthesis of peptides . They are used in the formation of peptide bonds, which join together two amino acids . This is important in the synthesis of complex peptides .
Synthesis of Amides
Carbamates can be used in the synthesis of amides . They can be used in the formation of amide bonds, which are important in the synthesis of a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl allyl(2,2-dimethoxyethyl)carbamate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
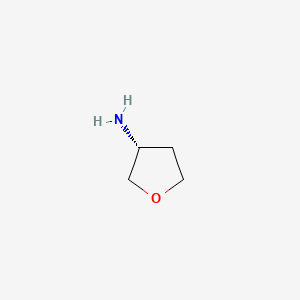
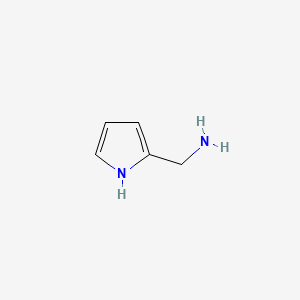
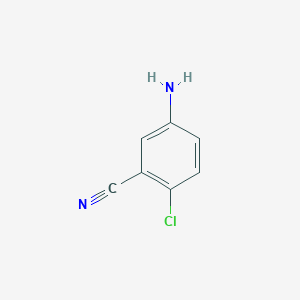
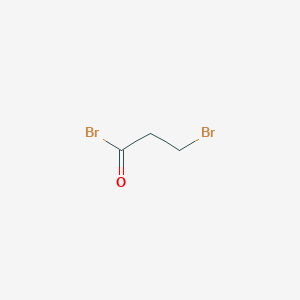
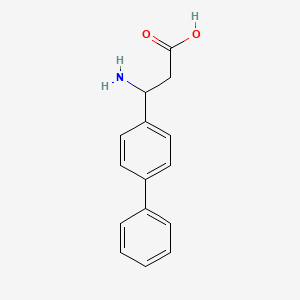
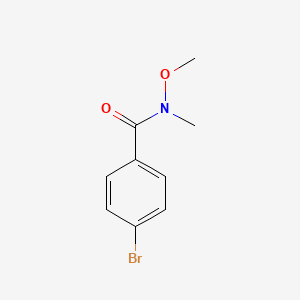
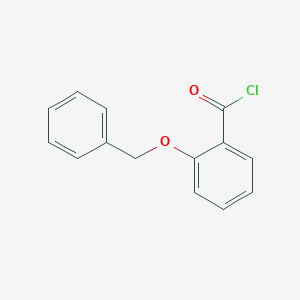
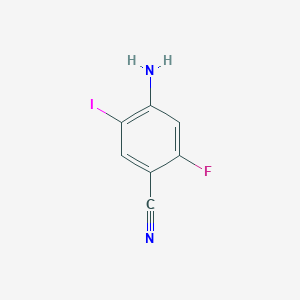
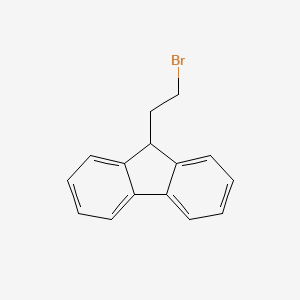
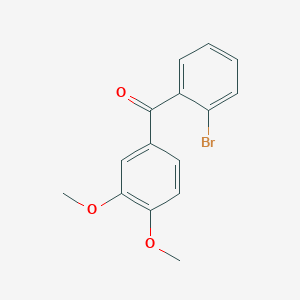
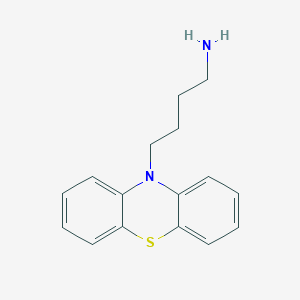
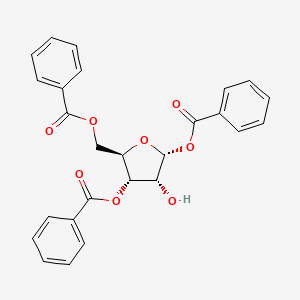
![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)